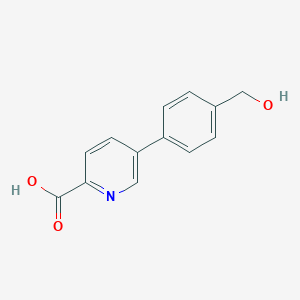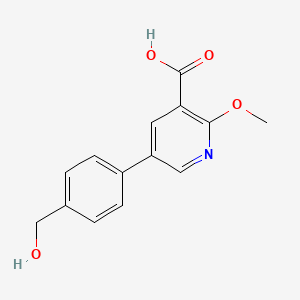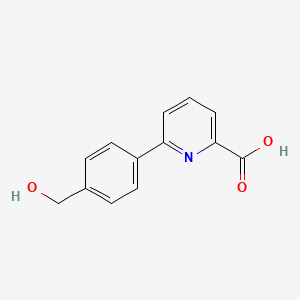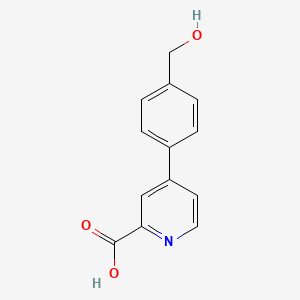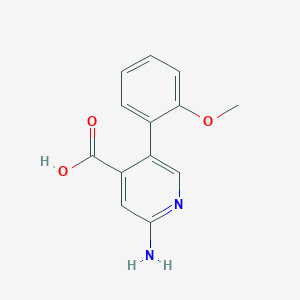![molecular formula C13H12N2O3 B6387169 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid CAS No. 1261904-54-4](/img/structure/B6387169.png)
2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes both an amino group and a carboxylic acid group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(hydroxymethyl)benzaldehyde with 2-aminopyridine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The industrial synthesis would also focus on minimizing waste and improving the overall sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of an alcohol from the carboxylic acid group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(hydroxymethyl)pyridine: Similar structure but lacks the carboxylic acid group.
5-(4-Hydroxymethylphenyl)pyridine-3-carboxylic acid: Similar structure but lacks the amino group.
2-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid: Similar structure but the hydroxymethyl group is attached to the pyridine ring instead of the phenyl ring.
Uniqueness
2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group attached to a pyridine ring, along with a hydroxymethyl group on the phenyl ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12-11(13(17)18)5-10(6-15-12)9-3-1-8(7-16)2-4-9/h1-6,16H,7H2,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDQZJHLIZQEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687117 |
Source


|
| Record name | 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-54-4 |
Source


|
| Record name | 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
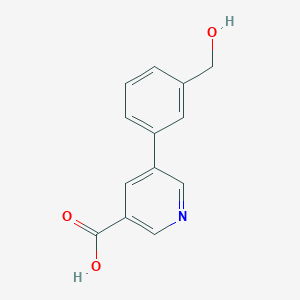

![2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6387100.png)
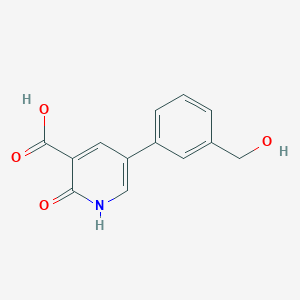
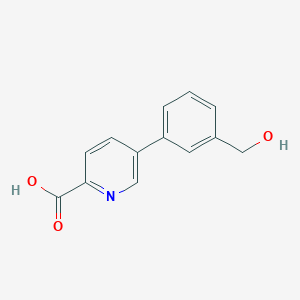

![2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6387136.png)
![2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6387137.png)
